5-Bromo-2-(2-ethoxyethoxy)aniline

Description

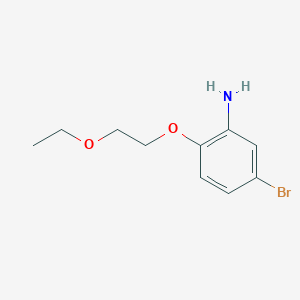

5-Bromo-2-(2-ethoxyethoxy)aniline is an aromatic amine derivative featuring a bromine atom at the 5-position of the benzene ring and a 2-ethoxyethoxy substituent at the 2-position. The ethoxyethoxy group enhances solubility in polar solvents, while the bromine atom provides a site for further functionalization via cross-coupling reactions.

Properties

IUPAC Name |

5-bromo-2-(2-ethoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNLIXWIKYDKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-ethoxyethoxy)aniline typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(2-ethoxyethoxy)aniline can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction Reactions: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.

Major Products:

Substitution: Products depend on the nucleophile used.

Oxidation: Products include various oxidized forms of the compound.

Reduction: The major product is the corresponding amine.

Scientific Research Applications

Chemistry: 5-Bromo-2-(2-ethoxyethoxy)aniline is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: The compound is used in the development of biological probes and in the study of enzyme interactions. Its unique structure allows it to interact with specific biological targets.

Medicine: Research is ongoing to explore the potential medicinal applications of this compound. It is being investigated for its potential use in drug development and as a therapeutic agent.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets. The bromine and ethoxyethoxy groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and applications of 5-Bromo-2-(2-ethoxyethoxy)aniline with related compounds from the evidence:

Crystallographic and Solid-State Behavior

- 5-Bromo-4-iodo-2-methylaniline: Crystallizes in a monoclinic system (space group P2₁/c) with intermolecular N-H⋯I hydrogen bonds stabilizing the lattice .

- N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline: Forms centrosymmetric dimers via N-H⋯(Br,O) hydrogen bonds, with additional C-H⋯C interactions creating layered structures .

Biological Activity

5-Bromo-2-(2-ethoxyethoxy)aniline is a brominated aniline derivative characterized by the presence of a bromine atom and an ether chain. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is essential for further development in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features:

- A bromine atom at the 5-position of the aniline ring.

- An ethoxyethoxy group that enhances solubility and may influence biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various aniline derivatives, including those structurally related to this compound. For instance, compounds with similar structures have shown significant activity against lung adenocarcinoma cells (A549). In vitro studies have demonstrated that certain brominated anilines can reduce cell viability significantly, indicating their potential as anticancer agents.

Case Study:

In a comparative study, compounds with different substitutions on the aniline ring were evaluated for their cytotoxic effects. The results indicated that:

- Compounds with electron-withdrawing groups (like bromine) exhibited enhanced activity.

- The IC50 values for related compounds ranged from 61% to 78% viability at concentrations of 100 µM after 24 hours of exposure, suggesting substantial cytotoxicity against cancer cells .

Antimicrobial Activity

The antimicrobial properties of brominated anilines have also been investigated. Research indicates that these compounds can exhibit potent activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus.

Research Findings:

- In vitro tests demonstrated that derivatives similar to this compound showed selective antimicrobial effects against resistant bacterial strains.

- The presence of the bromine atom was found to enhance the binding affinity to bacterial targets, thus improving efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Bromination: The introduction of a bromine atom increases lipophilicity and may enhance membrane permeability, facilitating better bioavailability.

- Ether Substitution: The ethoxyethoxy group potentially contributes to increased solubility in biological fluids, which is vital for therapeutic applications.

Data Summary

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer (A549 cells) | Not specified |

| Related Brominated Anilines | Antimicrobial (MRSA strains) | Variable (low µM) |

| Control Compound (Cisplatin) | Anticancer | ~10 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.